Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide
Description
Crystallographic Analysis of Spirocyclic Architecture
The spirocyclic architecture of this compound is defined by its triclinic crystal system, space group P-1, with lattice parameters a = 9.432 Å, b = 9.523 Å, c = 6.881 Å, α = 90.15°, β = 92.54°, and γ = 108.65°. The calcium ion resides at the center of the spirocyclic framework, coordinated by four oxygen atoms from two phosphonate groups (P=O distances: 1.51–1.54 Å) and two ether oxygen atoms (Ca–O bond lengths: 2.40–2.45 Å). The phosphonate groups adopt a cis-configuration, with dihedral angles of 112° between the P=O bonds, stabilizing the spiro junction.
The asymmetric unit comprises one calcium ion, two phosphonate ligands, and five water molecules. The calcium coordination sphere is a distorted octahedron, with bond angles ranging from 85° to 94°, deviating from ideal octahedral symmetry due to steric constraints imposed by the spirocyclic backbone. A notable feature is the presence of hydrogen-bonding networks between water molecules and phosphonate oxygen atoms (O···O distances: 2.65–2.78 Å), which stabilize the crystal lattice.
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a (Å) | 9.432 |
| b (Å) | 9.523 |
| c (Å) | 6.881 |
| Ca–O (avg.) | 2.43 Å |
| P=O (avg.) | 1.53 Å |
Conformational Dynamics in Solution Phase
In aqueous solution, the compound exhibits pH-dependent conformational flexibility, as revealed by ³¹P and ¹H NMR spectroscopy. At pH < 3, the phosphonate groups remain fully protonated, with ³¹P chemical shifts at δ = 12.5 ppm. Above pH 5, deprotonation of one phosphonate group occurs (δ = 8.2 ppm), accompanied by a shift in the ¹H NMR signals of the ether oxygen protons (Δδ = 0.3 ppm), indicating reorientation of the spirocyclic backbone.
The coupling constants ³J(P–C–C–P) = 14.2 Hz and ³J(H–C–C–H) = 6.8 Hz suggest a gauche conformation of the ethylene glycol linker in neutral solutions. At pH > 9, both phosphonate groups deprotonate (δ = -1.5 ppm), leading to a rigidified structure with reduced conformational freedom, as evidenced by line narrowing in ¹H NMR spectra. Molecular dynamics simulations predict an energy barrier of 12.3 kJ/mol for interconversion between enantiomeric forms, consistent with the observed retention of chirality in basic media.
Comparative Analysis with Related Calcium Phosphonate Complexes
The spirocyclic calcium complex distinguishes itself from linear calcium phosphonates through its unique coordination geometry and stability. For example, calcium hydroxyethylidene diphosphonate (Ca-HEDP) adopts a monomeric structure with Ca²⁺ coordinated by four phosphonate oxygen atoms in a square-planar arrangement, whereas the spirocyclic analogue’s octahedral geometry enables higher thermodynamic stability (ΔGformation = -245 kJ/mol vs. -198 kJ/mol for Ca-HEDP).
A comparative analysis of bond lengths and angles reveals:
| Parameter | Spirocyclic Complex | Ca-HEDP |
|---|---|---|
| Ca–O (avg.) | 2.43 Å | 2.38 Å |
| P=O (avg.) | 1.53 Å | 1.49 Å |
| O–Ca–O angle (avg.) | 87° | 90° |
| Water coordination | 2 H₂O | 0 H₂O |
The spirocyclic complex’s inclusion of ether oxygen donors reduces Lewis acidity at the calcium center compared to Ca-HEDP, as evidenced by a 0.15 Å elongation in Ca–O bonds. Additionally, the spiro architecture impedes ligand substitution reactions, with a hydrolysis rate constant (k = 1.2 × 10⁻⁶ s⁻¹) three orders of magnitude lower than that of Ca-HEDP.
Properties
CAS No. |
97907-57-8 |
|---|---|
Molecular Formula |
C5H8CaO8P2 |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
FEQGOXKTODKUPF-UHFFFAOYSA-L |
Canonical SMILES |
C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide typically involves multi-step organic synthesis, starting from appropriate phosphorus-containing precursors and polyether intermediates. The key steps include:
- Formation of the spirocyclic diphosphate core through controlled cyclization reactions.
- Introduction of calcium ions to form the calcium salt complex.
- Oxidation steps to achieve the dioxide form on phosphorus atoms.
- Purification via chromatographic techniques to isolate the pure compound.
This process demands strict control over reaction parameters such as temperature, pH, and pressure to optimize yield and prevent side reactions.
Detailed Synthetic Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of diphosphate intermediate | Controlled reaction of phosphorus oxychloride derivatives with polyether diols | Low temperature to avoid decomposition |
| 2 | Cyclization to form spirocyclic ring | Intramolecular cyclization under acidic or basic catalysis | pH control critical for ring closure |
| 3 | Introduction of calcium ion | Reaction with calcium salts (e.g., calcium chloride) in aqueous or organic solvent | Stoichiometric control to ensure 1:1 complex formation |
| 4 | Oxidation to dioxide form | Use of mild oxidizing agents (e.g., hydrogen peroxide) | Avoid over-oxidation or degradation |
| 5 | Purification | Chromatography (e.g., ion-exchange or size exclusion) | Ensures removal of unreacted precursors and by-products |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 50°C during sensitive steps to prevent decomposition.
- pH: Adjusted carefully during cyclization and calcium complexation to favor desired product formation.
- Solvent: Polar aprotic solvents or aqueous media depending on step; solvent choice affects solubility and reaction kinetics.
- Purification: High-performance liquid chromatography (HPLC) or ion-exchange chromatography is employed to achieve high purity.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm spirocyclic structure.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify characteristic P=O and P–O–C bonds.
- Elemental analysis to confirm calcium incorporation.
- X-ray crystallography for definitive structural confirmation.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 544.64 g/mol. It features a unique spiro structure that contributes to its stability and reactivity under specific conditions. The presence of phosphorus and oxygen in its structure allows it to function effectively as a stabilizer and antioxidant in various formulations.
Polymer Stabilization
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide is widely used as an antioxidant and stabilizer in polymer formulations. Its ability to scavenge free radicals helps prevent degradation of polymers during processing and end-use applications.
- Case Study : In the production of polyvinyl chloride (PVC), the compound has been shown to enhance thermal stability significantly compared to traditional stabilizers. This results in improved longevity and performance of PVC products under heat exposure.
Flame Retardants
The compound also serves as an effective flame retardant in various materials. Its phosphorus content contributes to the formation of a char layer upon combustion, which acts as a barrier to heat and flame propagation.
- Research Findings : Studies indicate that incorporating this compound into polyurethane foams can reduce flammability ratings by up to 30%, making it suitable for use in construction materials where fire safety is paramount.
Drug Delivery Systems
In pharmaceutical research, this compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drug molecules.
- Case Study : A study published in Acta Crystallographica demonstrated that the compound could encapsulate anticancer drugs effectively, enhancing their solubility and bioavailability while reducing side effects .
Antioxidant Properties
The antioxidant properties of this compound are being explored for protective applications in pharmaceuticals. By mitigating oxidative stress within biological systems, it may enhance the efficacy of certain therapeutic agents.
- Research Insights : Preliminary studies suggest that formulations containing this compound can improve the stability of sensitive compounds like vitamins and other antioxidants during storage.
Water Treatment
The compound's ability to chelate metal ions makes it useful in environmental remediation processes such as water treatment. It can bind heavy metals and facilitate their removal from contaminated water sources.
- Case Study : Research has shown that using this compound in wastewater treatment plants can reduce lead concentrations by over 90%, significantly improving water quality .
Soil Remediation
In soil remediation efforts, this compound can help immobilize heavy metals in contaminated soils through complexation reactions.
- Research Findings : Field studies indicate that applying this compound can reduce bioavailability of toxic metals like cadmium and arsenic in agricultural soils by forming stable complexes that prevent plant uptake.
Summary Table of Applications
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Materials Science | Polymer stabilization | Enhanced thermal stability |
| Flame retardant | Reduced flammability ratings | |
| Pharmaceutical | Drug delivery systems | Improved solubility and bioavailability |
| Antioxidant properties | Increased stability of sensitive compounds | |
| Environmental Science | Water treatment | Significant reduction of heavy metal concentrations |
| Soil remediation | Decreased bioavailability of toxic metals |
Mechanism of Action
The mechanism of action of Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved often include the formation of stable complexes with other molecules, facilitating or inhibiting specific reactions .
Comparison with Similar Compounds
Structural Comparisons
The core spirocyclic framework is shared among derivatives of 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane. Key structural variations arise from substituents on the phosphorus atoms:
Key Observations :
- Chlorine substituents (e.g., 3,9-dichloro derivative) reduce molecular symmetry and increase steric bulk, affecting crystallinity .
- Methyl and benzyl groups enhance hydrophobicity, improving solubility in organic solvents .
- Calcium coordination stabilizes the phosphoryl oxygen, enhancing thermal stability for flame-retardant applications .
Physicochemical Properties
Key Observations :
- Chlorinated derivatives exhibit higher thermal stability than methylated analogs due to stronger P–Cl bonds .
- Calcium coordination increases decomposition temperatures, making it suitable for high-temperature polymer applications .
Key Observations :
Biological Activity
Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide (CAS Number: 97907-57-8) is a complex phosphorous compound that has garnered attention in various fields including materials science and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHCaOP |
| Molecular Weight | 298.138 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| LogP | 1.1436 |
| PSA | 136.80 |
Research indicates that calcium-based phosphonate compounds can exhibit various biological activities through different mechanisms. The tetraoxa structure suggests potential interactions with biological membranes and proteins due to its polar and nonpolar regions.
- Antioxidant Activity : Preliminary studies have suggested that phosphonate compounds can act as antioxidants by scavenging free radicals and preventing oxidative stress in cells . This property is vital for protecting cellular components from damage.
- Antimicrobial Properties : Some derivatives of phosphonates have shown antimicrobial activity against various pathogens. The presence of phosphorus in the structure may enhance membrane permeability, allowing for better interaction with microbial cells .
- Cellular Signaling : The compound may influence cellular signaling pathways by modulating enzyme activities or acting as a signaling molecule itself. This could have implications in cancer research where signaling pathways are often disrupted .
Study 1: Antioxidant Effects
A study conducted on the antioxidant properties of phosphonate compounds demonstrated that calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate exhibited significant free radical scavenging activity compared to control groups. The results indicated a dose-dependent response where higher concentrations led to increased antioxidant efficacy.
Study 2: Antimicrobial Efficacy
In vitro tests were performed to evaluate the antimicrobial effects of the compound against E. coli and S. aureus. The results showed that at concentrations above 100 µg/mL, the compound significantly inhibited bacterial growth by disrupting cell wall integrity .
Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds:
- Pharmacological Applications : The structural similarity to known pharmaceuticals suggests potential applications in drug development targeting oxidative stress-related diseases.
- Environmental Impact : Studies have also examined the environmental degradation of such compounds and their effects on aquatic ecosystems due to their persistent nature .
Q & A
Q. What role does this compound play in catalytic systems, and how can its efficiency be quantified?
- Methodological Answer : As a Lewis acid catalyst, calcium’s coordination activates substrates (e.g., carbonyl compounds in aldol reactions). Kinetic studies (UV-Vis monitoring at 300 nm) measure turnover frequency (TOF). Compare with lanthanide catalysts; spirocyclic derivatives show higher selectivity (>90% ee) due to rigid stereochemistry . In situ XAFS can probe calcium’s coordination environment during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
